N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC5143367
Molecular Formula: C22H27N5O2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O2 |
|---|---|
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C22H27N5O2/c1-3-11-26-18(23)16(21(28)24-15-9-5-4-6-10-15)13-17-20(26)25-19-14(2)8-7-12-27(19)22(17)29/h7-8,12-13,15,23H,3-6,9-11H2,1-2H3,(H,24,28) |
| Standard InChI Key | BMKGPFYHMVCWLJ-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C |
| Canonical SMILES | CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C |
Introduction
Chemical Identification and Molecular Properties
Structural and Molecular Characteristics
N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (molecular formula: C₂₂H₂₇N₅O₂, molecular weight: 393.5 g/mol) features a tricyclic core comprising fused imidazole, pyridine, and quinazoline-like rings. The IUPAC name reflects its substitution pattern: a cyclohexyl carboxamide group at position 5, a propyl chain at position 7, and methyl and oxo groups at positions 11 and 2, respectively. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C |
| InChI Key | BMKGPFYHMVCWLJ-UHFFFAOYSA-N |
| Topological Polar Surface | 105 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding and π-π stacking, contributes to its rigidity and solubility profile.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves a multi-step sequence typically beginning with the cyclocondensation of substituted amidines with ketoesters. Key steps include:
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Formation of the Triazatricyclic Core: Reacting 4-amino-2-methylquinazoline with propyl isocyanate under basic conditions yields the intermediate tricyclic scaffold.
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Functionalization: Introduction of the cyclohexyl carboxamide group via nucleophilic acyl substitution at position 5.
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Oxo and Imino Group Installation: Oxidation of secondary amines and tautomerization under acidic conditions finalize the substitution pattern.
Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving yields exceeding 60%, with purification relying on recrystallization from ethanol-water mixtures.
Reactivity Profile
The compound’s reactivity is dominated by its:
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Imino Group: Participates in Schiff base formation and coordination chemistry with transition metals.
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Oxo Functionality: Susceptible to nucleophilic attack, enabling derivatization at position 2.
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Propyl Side Chain: Undergoes radical halogenation or oxidation to carboxylic acids for further functionalization.
Comparative studies with analogues (e.g., N-cyclohexyl-N-methyl-2-(methylamino)propanamide) highlight enhanced stability of the triazatricyclic framework under physiological pH conditions .
Structural and Functional Analysis
Spectroscopic Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) reveals singlet peaks for the methyl group (δ 2.35 ppm) and multiplet signals for the cyclohexyl moiety (δ 1.20–1.85 ppm).
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch) confirm the presence of oxo and imino groups.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 394.2 [M+H]⁺, consistent with the molecular formula.
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, suggesting moderate electronic stability. The cyclohexyl group induces steric hindrance, reducing π-electron delocalization across the tricyclic system.
Comparison with Related Compounds
Future Research Directions
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In Vivo Toxicity Studies: To establish safety profiles for therapeutic applications.
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Derivatization Campaigns: Exploring substituent effects on bioactivity and material properties.
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Crystallographic Analysis: Resolving 3D structure to guide rational drug design.
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